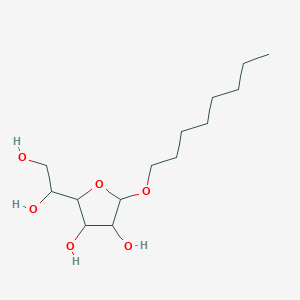
alpha-D-Mannofuranoside, 1-O-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Mannofuranoside, 1-O-octyl-: is a carbohydrate derivative that belongs to the class of glycosides It is characterized by the presence of an octyl group attached to the mannofuranoside moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Mannofuranoside, 1-O-octyl- typically involves the glycosylation of D-mannoseThe reaction is often carried out in the presence of a glycosylation promoter such as p-toluenesulfonic acid in a toluene environment . The reaction mixture is then subjected to Zemplen saponification and purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of alpha-D-Mannofuranoside, 1-O-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Mannofuranoside, 1-O-octyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The octyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycosides.
Applications De Recherche Scientifique
Alpha-D-Mannofuranoside, 1-O-octyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-Mannofuranoside, 1-O-octyl- involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving carbohydrates . This interaction is crucial for its applications in enzyme inhibition studies and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DL-alpha-Tocopheryl-alpha-D-mannopyranoside
- DL-alpha-Tocopheryl-alpha-D-mannofuranoside
- Alpha-D-Mannofuranoside, 1-O-decyl-
Uniqueness
Alpha-D-Mannofuranoside, 1-O-octyl- is unique due to its specific octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems . Compared to its similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C14H28O6 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3 |
Clé InChI |
VZLNXIZRQPJOEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
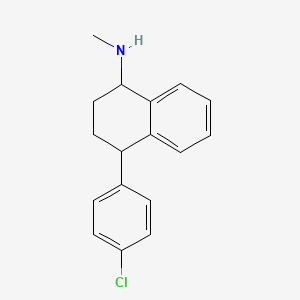
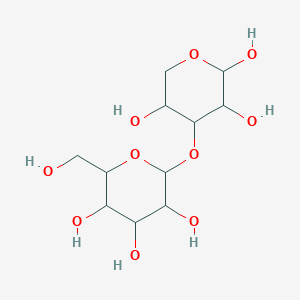
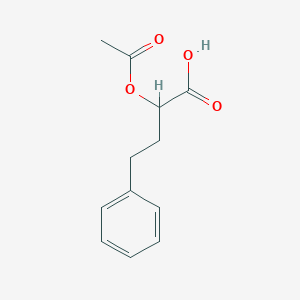
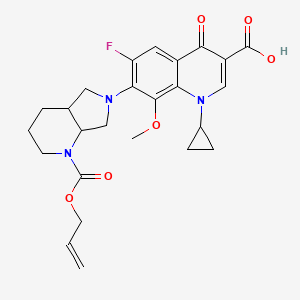
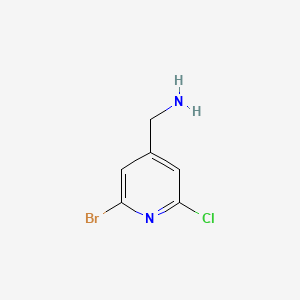


![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)

